(R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-4-cyclohexyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h4-5,8-9,11,13H,1-3,6-7,10H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMCHJFTOGLLHO-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2COC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220252 | |
| Record name | 2-[(4R)-4-Cyclohexyl-4,5-dihydro-2-oxazolyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117409-00-4 | |
| Record name | 2-[(4R)-4-Cyclohexyl-4,5-dihydro-2-oxazolyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117409-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4R)-4-Cyclohexyl-4,5-dihydro-2-oxazolyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexyl-substituted amine with a pyridine-2-carbaldehyde derivative, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for ®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridin-2-yl ring.
Scientific Research Applications
®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Industry: It is used in the development of new materials with unique properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of ®-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dihydrooxazole ring and the pyridin-2-yl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Steric and Electronic Properties
The performance of oxazoline ligands in catalysis is highly dependent on the substituents at the 4-position of the oxazoline ring. Below is a comparative analysis of key analogues:
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (t-BuPyOx)
- Structure : Features a tert-butyl group instead of cyclohexyl.
- Properties : The tert-butyl group offers greater steric hindrance and electron-donating effects compared to cyclohexyl. This enhances rigidity in metal-ligand complexes, often improving enantioselectivity in asymmetric conjugate additions .
- Applications: Demonstrated 90–95% enantiomeric excess (ee) in palladium-catalyzed 1,4-additions to cyclic enones .
- Synthesis : Scalable three-step route from picolinic acid with 64% overall yield .
(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Structure : Substitutes cyclohexyl with phenyl and introduces a trifluoromethyl group on the pyridine ring.
- Applications : Used in asymmetric catalysis under mild conditions; commercial availability (99.9% purity) highlights its industrial relevance .
(R)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
- Structure : Branched sec-butyl substituent at the 4-position.
- Properties: The sec-butyl group introduces chirality at the substituent itself, creating a more complex chiral environment. This may lead to unique selectivity profiles in reactions sensitive to minor steric adjustments .
(R)-4-Ph-2-(pyridin-2-yl)-4,5-dihydrooxazole
- Structure : Phenyl substituent at the 4-position.
- Synthesized via chiral amino alcohols like (R)-(-)-2-phenylglycinol .
Catalytic Performance and Enantioselectivity
A comparative table of enantioselectivity and reaction scope is provided below:
Key Observations :
- Cyclohexyl vs. tert-Butyl: The tert-butyl group in t-BuPyOx provides superior rigidity, often leading to higher enantioselectivity in Pd-catalyzed reactions. However, the cyclohexyl variant may offer better solubility in nonpolar solvents due to its lipophilic nature.
- Electron-Withdrawing Groups : The trifluoromethylpyridine derivative () shows enhanced activity in electron-deficient systems, whereas the cyclohexyl compound’s neutral steric profile suits broader substrate scopes.
Biological Activity
(R)-4-Cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound notable for its complex structure and potential biological activities. With the molecular formula C₁₄H₁₈N₂O and a molecular weight of approximately 230.31 g/mol, this compound features a unique oxazole ring that contributes to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes:
- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.
- Cyclohexyl Group : Contributes to the compound's hydrophobic characteristics.
- Pyridine Moiety : Known for its diverse biological activity.
The unique combination of these features may confer distinct pharmacological properties not found in other similar compounds .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Potential to inhibit certain enzymes involved in disease processes.
- Binding Affinity : Interaction with receptors that may modulate physiological responses .
Biological Activities
Research indicates that this compound may possess various biological activities, including:
- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation .
- Neuroprotective Effects : Investigated for use in neurodegenerative diseases like ALS due to its ability to inhibit protein aggregation associated with mutant SOD1 proteins .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activities
Notable Research
A study focusing on protein aggregation inhibitors for ALS highlighted the potential of compounds structurally related to this compound. These compounds were shown to extend survival in ALS mouse models by inhibiting toxic protein aggregates .
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions using cyclohexyl-substituted amines and pyridine derivatives under specific conditions:
- Reagents : Use of solvents like toluene or ethyl acetate.
- Conditions : Heating may be required to facilitate cyclization.
The compound can also undergo various reactions typical of oxazole derivatives, such as oxidation and reduction, which are essential for modifying the compound for specific applications in drug development.
Q & A
Q. What are the common synthetic routes for (R)-4-cyclohexyl-2-(pyridin-2-yl)-4,5-dihydrooxazole?
The synthesis typically involves multi-step reactions starting from chiral amino alcohols and pyridine derivatives. Key steps include:
- Amidation : Coupling picolinic acid with chiral cyclohexyl-substituted amino alcohols using activating agents like isobutyl chloroformate and N-methylmorpholine to form intermediate amides (e.g., 92% yield via anhydride activation) .
- Cyclization : Converting the amide to the oxazoline ring using bases like NaOMe, which minimizes hydrolysis side reactions. Cyclization via chloride intermediates (e.g., thionyl chloride activation) improves stability and yield (72% isolated yield) .
Q. How is the enantiomeric purity of this compound confirmed?
Enantiomeric excess (>99% ee) is determined using polarimetry ([α]D values) and chiral HPLC. Structural validation employs:
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- Chromatography : Flash column chromatography (silica gel, 4:1 hexanes/acetone) for purification .
- Spectroscopy : NMR for stereochemical analysis, IR for functional groups, and HRMS for molecular ion confirmation .
- Thermal Analysis : Melting point determination (e.g., 70–71°C) to assess purity .
Advanced Research Questions
Q. What challenges arise during the purification of this compound?
Key issues include:
- Hydrolysis Sensitivity : The oxazoline ring is prone to hydrolysis under acidic or aqueous conditions, requiring anhydrous solvents and inert atmospheres .
- Byproduct Formation : Over-acylation during amidation (e.g., bis-acylated side products) is mitigated by temperature control (0–5°C) and stoichiometric optimization .
- Chromatographic Decomposition : Silica gel can degrade the product; neutralized silica or rapid elution minimizes losses (<10% decomposition) .
Q. How does the pyridine substituent influence reactivity in asymmetric catalysis?
The pyridin-2-yl group acts as a π-accepting ligand, enhancing electron-deficient metal centers in catalytic cycles. Its steric profile and coordination geometry (e.g., bond angles with Pd or Rh) improve enantioselectivity in reactions like conjugate additions .
Q. What strategies optimize enantioselectivity in oxazoline ligand synthesis?
- Chiral Pool Approach : Starting from enantiopure amino alcohols (e.g., (S)-tert-leucinol) ensures retention of configuration .
- Base Selection : Alkoxide bases (NaOMe) favor intramolecular cyclization over hydrolysis, preserving stereochemistry .
- Solvent Control : Polar aprotic solvents (MeOH, CH₂Cl₂) stabilize transition states during ring closure .
Q. How are contradictory yield data in oxazoline synthesis resolved?
Variability in cyclization yields (e.g., 60–92%) is addressed by:
- Reaction Screening : Testing bases (NaOH vs. NaOMe) and activators (thionyl chloride vs. mesyl chloride) to identify optimal conditions .
- Kinetic Monitoring : TLC or in-situ NMR tracks intermediate consumption to halt reactions before decomposition .
Q. What role does the trifluoromethyl group play in derivative analogs?
The CF₃ group (in related compounds) enhances electrophilicity and metabolic stability. It alters electronic properties (σₚ = +0.54) and improves ligand-metal binding in catalysis .
Q. How is computational chemistry applied to oxazoline ligand design?
Q. What are the limitations of current synthetic methods for this compound?
- Scalability : Multi-gram synthesis requires careful stoichiometry and solvent recovery .
- Functional Group Tolerance : Strong bases (NaOMe) limit compatibility with sensitive substrates .
- Purification : Chromatography remains necessary despite optimization efforts, increasing process time .
Methodological Insights from Key Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
